Dual Halogenation Balances Lipophilicity
The QSPR-calculated LogP of 5-Bromo-1-chloro-3-methylisoquinoline is 3.22, positioning it between the more polar 1-chloro-3-methylisoquinoline (LogP 3.20) and the more lipophilic 5-bromo-3-methylisoquinoline (LogP 3.31) or 5-bromo-1-chloroisoquinoline (LogP 3.40-3.80) [1][2]. This intermediate lipophilicity is critical for balancing membrane permeability and aqueous solubility in drug discovery programs.
| Evidence Dimension | Lipophilicity (QSPR/Calculated LogP) |
|---|---|
| Target Compound Data | 3.22 |
| Comparator Or Baseline | 1-Chloro-3-methylisoquinoline: 3.20; 5-Bromo-3-methylisoquinoline: 3.31; 5-Bromo-1-chloroisoquinoline: 3.40 |
| Quantified Difference | ΔLogP = +0.02 vs. 1-Cl-3-Me; -0.09 vs. 5-Br-3-Me; -0.18 vs. 5-Br-1-Cl |
| Conditions | In silico QSPR calculations |
Why This Matters
The specific LogP value of 3.22 offers a distinct physicochemical signature that may enhance passive membrane permeability without unduly compromising aqueous solubility, a key parameter in cellular assay design.
- [1] PMC Table 1. QSPR LogP and solubility data. PMC, 2019. View Source
- [2] Molbase. 1-chloro-3-methylisoquinoline LogP: 3.1966. View Source
